![molecular formula C25H21N3O5 B2574596 Methyl 2'-amino-1-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 873571-85-8](/img/structure/B2574596.png)
Methyl 2'-amino-1-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
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Description
Methyl 2'-amino-1-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a useful research compound. Its molecular formula is C25H21N3O5 and its molecular weight is 443.459. The purity is usually 95%.
BenchChem offers high-quality Methyl 2'-amino-1-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2'-amino-1-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthesis Methods
Research into related spiro-compounds demonstrates advancements in synthetic chemistry, including novel one-pot synthesis techniques. For example, Li et al. (2014) detailed a one-pot synthesis approach for creating novel spiro pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine derivatives, highlighting the versatility of spiro-compounds synthesis and the potential for developing innovative methods applicable to the target compound (Li et al., 2014).
Photophysical Properties
Compounds structurally similar to the target chemical have been examined for their unique photophysical properties. For instance, Shimizu et al. (1969) explored the photoreversible color changes of spiro[indoline-2,2′-benzopyran] derivatives, indicating the potential for "Methyl 2'-amino-1-benzyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate" in photochromic and photophysical applications (Shimizu, Kokado, & Inoue, 1969).
Potential Medicinal Chemistry Applications
The structural features of spiro-compounds, such as those closely related to the target molecule, have shown promise in the development of new pharmaceuticals. A study by Li et al. (2013) on aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones demonstrated significant pharmacological potential, including inhibitory effects on c-Met/ALK, suggesting avenues for the therapeutic applications of similar spiro-compounds (Li et al., 2013).
Green Chemistry and Sustainable Synthesis
The application of green chemistry principles in the synthesis of spiro-compounds is exemplified by Borah et al. (2022), who developed a sustainable method for synthesizing dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans under ambient conditions, highlighting the importance of environmentally friendly approaches in chemical synthesis (Borah, Bora, Ramesh, & Chowhan, 2022).
properties
IUPAC Name |
methyl 2-amino-1'-benzyl-7-methyl-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-14-12-18-19(22(29)27-14)25(20(21(26)33-18)23(30)32-2)16-10-6-7-11-17(16)28(24(25)31)13-15-8-4-3-5-9-15/h3-12H,13,26H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMSDLTYJHAISX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C(=C(O2)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16443895 |
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